紫草素18

描述

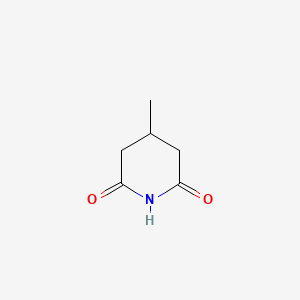

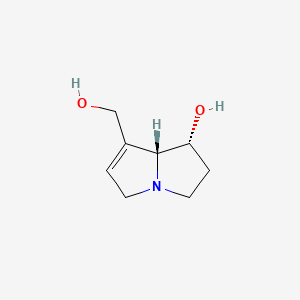

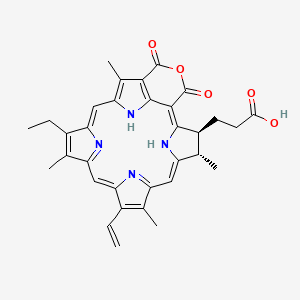

紫红素18 是一种叶绿素代谢产物,也是一种有效的光敏剂,广泛用于光动力疗法 (PDT) 治疗癌症。 它来源于天然来源,如绿色植物,包括海藻和菠菜叶 。 紫红素18 以其在光激活后产生活性氧的能力而闻名,使其能够有效地选择性破坏肿瘤细胞 .

科学研究应用

紫红素18 在化学、生物学、医学和工业等领域具有广泛的科学研究应用。一些关键应用包括:

光动力疗法 (PDT): 紫红素18 广泛用作 PDT 中用于治疗癌症的光敏剂。

肿瘤成像和诊断: 紫红素18 及其衍生物由于能够靶向并积累在肿瘤组织中,因此被用于肿瘤成像和诊断。

药物递送系统: 已开发出负载紫红素18 的固体脂质纳米颗粒 (SLNs) 以改善该化合物用于抗癌治疗的生物利用度和稳定性。

活性氧研究: 紫红素18 用于研究活性氧在生物系统中的产生和影响。

作用机制

紫红素18 的作用机制包括通过光激活,导致活性氧,特别是单线态氧的产生。 这些活性氧会对细胞成分造成氧化损伤,导致细胞凋亡和坏死 。 紫红素18 靶向各种细胞器,包括溶酶体、线粒体、高尔基体和内质网,破坏其功能并诱导细胞死亡 .

生化分析

Biochemical Properties

Purpurin 18 plays a crucial role in biochemical reactions, particularly in the context of photodynamic therapy. As a photosensitizer, Purpurin 18 interacts with light to produce reactive oxygen species (ROS), which can induce cell death in targeted tissues. The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, Purpurin 18 has been shown to interact with enzymes involved in the generation of ROS, such as singlet oxygen . Additionally, it can bind to proteins and other biomolecules, facilitating its transport and distribution within cells .

Cellular Effects

Purpurin 18 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Purpurin 18 has been observed to induce apoptosis through the generation of ROS, which disrupts mitochondrial membrane potential and activates apoptotic pathways . The compound also affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . These effects contribute to the selective destruction of cancer cells while sparing healthy tissues.

Molecular Mechanism

At the molecular level, Purpurin 18 exerts its effects through several mechanisms. The compound binds to cellular membranes and organelles, where it generates ROS upon light activation . This ROS production leads to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately resulting in cell death. Purpurin 18 also interacts with enzymes involved in ROS generation, enhancing its photodynamic efficacy . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Purpurin 18 can vary over time. The compound’s stability and degradation are critical factors that influence its efficacy. Studies have shown that Purpurin 18 remains stable under specific conditions, allowing for sustained ROS production and prolonged photodynamic effects . Over extended periods, the compound may degrade, leading to reduced efficacy. Long-term studies have demonstrated that Purpurin 18 can induce lasting changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Purpurin 18 vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells . At higher doses, Purpurin 18 can cause adverse effects, including oxidative damage to healthy tissues and systemic toxicity . Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

Purpurin 18 is involved in several metabolic pathways, primarily related to its role as a photosensitizer. The compound interacts with enzymes and cofactors involved in ROS generation, such as singlet oxygen . These interactions enhance the compound’s photodynamic activity and contribute to its therapeutic effects. Additionally, Purpurin 18 can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, Purpurin 18 is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to associate with cellular membranes, facilitating its uptake and distribution. Once inside the cell, Purpurin 18 can accumulate in specific organelles, such as mitochondria and lysosomes, where it exerts its photodynamic effects . These interactions are crucial for the compound’s localization and therapeutic efficacy.

Subcellular Localization

Purpurin 18 exhibits specific subcellular localization, which is vital for its activity and function. The compound has been observed to localize in organelles such as mitochondria, lysosomes, Golgi apparatus, and endoplasmic reticulum . This localization is essential for its photodynamic efficacy, as it determines the primary sites of ROS generation and oxidative damage. Targeting signals and post-translational modifications may direct Purpurin 18 to these specific compartments, enhancing its therapeutic potential .

准备方法

合成路线和反应条件: 紫红素18 可以通过一系列化学反应从叶绿素衍生物合成。一种常见的方法是从植物原料中提取叶绿素衍生物,然后在酒精碱性介质中用空气氧对其进行氧化。 然后将所得的不稳定叶绿素转化为紫红素18,并在硅胶上进行纯化并结晶 。 另一种方法是利用完整的衣藻细胞提取叶绿素α,然后通过甲基脱镁叶绿素或乙基脱镁叶绿素进行处理以生产紫红素18 .

工业生产方法: 紫红素18 的工业生产通常涉及从植物来源进行大规模提取,然后进行化学加工以获得最终产品。 固体脂质纳米颗粒 (SLNs) 的使用已被探索用于改善紫红素18 在工业应用中的生物利用度和稳定性 .

化学反应分析

反应类型: 紫红素18 经历各种化学反应,包括亲电加成、3 位乙烯基上的 1,3-极性环加成以及 20-甲炔位置的亲电取代 。这些反应对于修饰化合物以增强其在特定应用中的性能至关重要。

常用试剂和条件: 用于紫红素18 化学反应的常用试剂包括二氯甲烷 (CH₂Cl₂)、盐酸 (HCl)、碳酸氢钠 (NaHCO₃) 和硫酸钠 (Na₂SO₄) 。这些反应通常在受控条件下进行,以确保获得所需的产物。

主要产物: 从紫红素18 的化学反应中形成的主要产物包括表现出改善的溶解度、稳定性和光动力效率的各种衍生物。 这些衍生物通常用于光动力疗法治疗癌症 .

相似化合物的比较

紫红素18 在光敏剂中是独一无二的,因为它源于天然,并且具有有效的光动力效率。类似的化合物包括 PDT 中使用的其他叶绿素代谢产物和合成光敏剂。一些类似的化合物是:

叶绿素 e6: 另一种用于 PDT 的叶绿素衍生的光敏剂。

血卟啉衍生物 (HPD): 早期 PDT 应用中使用的合成光敏剂。

光敏素: 一种用于临床 PDT 的商业化光敏剂。

紫红素18 由于其更高的亲水性和在用聚乙二醇 (PEG) 连接体修饰后改善的溶解度而脱颖而出,从而提高了其光动力效率 .

属性

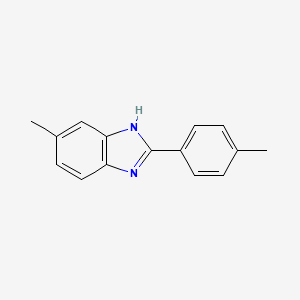

IUPAC Name |

3-[(22S,23S)-17-ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1,6,9(27),10,12,14(26),15,17,19(25),20-decaen-23-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N4O5/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(38)39)30(36-23)29-31-28(32(40)42-33(29)41)17(6)24(37-31)13-26-19(8-2)15(4)22(35-26)12-25(18)34-21/h7,11-13,16,20,36-37H,1,8-10H2,2-6H3,(H,38,39)/t16-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFHJWJISCAHNP-JXFKEZNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C(=O)OC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C(=O)OC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25465-77-4 | |

| Record name | Purpurin 18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025465774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Purpurin 18 acts as a photosensitizer in photodynamic therapy (PDT). [, , , ] Upon irradiation with light of a specific wavelength, it gets excited and transfers energy to surrounding oxygen molecules, generating reactive oxygen species (ROS) like singlet oxygen. [, , ] This leads to oxidative stress and damage to cellular components, particularly mitochondria and the endoplasmic reticulum, ultimately inducing cell death via apoptosis. [, , ]

ANone:

- Molecular Formula: C34H34N4O6 [, , ]

- Molecular Weight: 594.65 g/mol [, ]

- Spectroscopic Data:

- UV-Vis Absorption: Maximum absorption in the red region, ranging from 695 nm to 718 nm depending on the solvent and modifications. [, , , ]

- Fluorescence: Emits in the red to near-infrared region, making it suitable for fluorescence imaging. [, , , ]

- NMR: Detailed structural information can be obtained from 1H NMR and 13C NMR spectroscopy. [, , , ]

- Mass Spectrometry: FAB-MS is commonly used to confirm the molecular weight and identify fragments. [, ]

ANone:

- Stability:

- Compatibility:

A:

- QSAR models: Researchers have developed Quantitative Structure-Activity Relationship (QSAR) models to predict the photodynamic activity of Purpurin 18 derivatives based on their structural features. [, ]

- Lipophilicity calculations: Computational tools like the PALLAS program have been used to calculate the log P and log D values of Purpurin 18 derivatives, which are important for understanding their biodistribution and PDT efficacy. []

A:

- PEGylation: Increases water solubility and enhances cellular uptake, leading to improved PDT efficacy. [, ]

- Introduction of hydrophilic groups: Enhances water solubility and can improve tumor targeting. [, , ]

- Modification of the anhydride ring: Converting the anhydride ring to imide derivatives can influence singlet oxygen quantum yield, lipophilicity, and PDT efficacy. [, , ]

- Metal complexation: Complexation with metals like copper or zinc can alter photophysical properties and biological activity. [, , ]

- Dimerization: Formation of symmetrical or unsymmetrical dimers can influence absorption wavelengths, singlet oxygen quantum yields, and in vivo PDT efficacy. []

A:

- Stability: Generally stable in organic solvents but can be prone to degradation in biological environments. [, ]

- Formulation Strategies:

- Nanoparticles: Encapsulation in nanoparticles like liposomes, polymeric nanoparticles, and gold nanoparticles improves stability, enhances cellular uptake, and allows for controlled release. [, , , , , , , , , ]

- Nanofibers: Incorporation into PLLA nanofibers provides a sustained release system for PDT applications. []

A:

- Absorption: Primarily administered intravenously or intratumorally, but oral bioavailability can be limited. [, ]

- Distribution: Shows preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect, but binding to serum albumin and lipoproteins can also influence its distribution. [, ]

- Metabolism: Information on specific metabolic pathways is limited. []

- Excretion: Excretion pathways have not been extensively studied. []

- In vivo activity: Demonstrates significant antitumor activity in various animal models, including cervical, prostate, pancreatic, and breast cancer models. [, , , ]

A:

A: While specific resistance mechanisms have not been extensively studied, overexpression of drug efflux transporters like P-glycoprotein (P-gp) could potentially limit its efficacy. []

A:

- Toxicity: Generally well-tolerated at therapeutic doses in preclinical studies. [, , ]

- Adverse effects: Potential for skin photosensitivity after administration. []

A:

- Nanoparticle encapsulation: Liposomes, polymeric nanoparticles, and gold nanoparticles improve targeted delivery, enhance cellular uptake, and allow for controlled release. [, , , , , , , , , ]

- Antibody conjugation: Conjugation to antibodies targeting tumor-specific antigens could improve selective delivery. []

- Ligand modification: Introducing ligands that bind to receptors overexpressed on cancer cells can enhance targeted accumulation. []

A:

- Fluorescence imaging: The inherent fluorescence of Purpurin 18 and its derivatives allows for real-time monitoring of drug distribution and treatment response. [, , , ]

- Photoacoustic imaging: Purpurin 18 can also be used as a contrast agent for photoacoustic imaging, providing deeper tissue penetration compared to fluorescence imaging. [, ]

A:

- UV-Vis Spectroscopy: Used to determine concentration and monitor reactions. [, , , ]

- Fluorescence Spectroscopy: Used to study interactions with biomolecules, characterize nanoparticles, and monitor drug delivery. [, , , ]

- NMR Spectroscopy: Provides detailed structural information and can be used to monitor reactions. [, , , ]

- Mass Spectrometry: Used for molecular weight determination and structural analysis. [, ]

- HPLC: Employed to separate and quantify Purpurin 18 and its derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanedioic acid, sulfo-, 4-[2-[(12-hydroxy-1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B1221771.png)